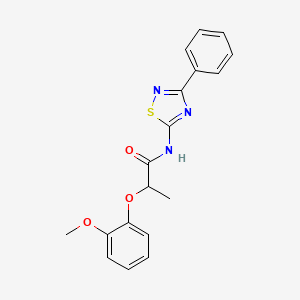![molecular formula C23H24N4O6S B11375048 1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375048.png)
1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine-4-sulfonyl group, and a dihydropyridazine-3-carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-ethoxyphenyl and morpholine-4-sulfonyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ETHYLPHENYL METHYL SULFONAMIDE: Shares structural similarities with the ethoxyphenyl and sulfonyl groups.
4-MORPHOLINEETHANOL: Contains the morpholine group, similar to the morpholine-4-sulfonyl group in the target compound.
Uniqueness
1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dihydropyridazine-3-carboxamide core further distinguishes it from other similar compounds, providing unique opportunities for scientific research and industrial applications.
Properties
Molecular Formula |
C23H24N4O6S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O6S/c1-2-33-19-7-5-18(6-8-19)27-12-11-21(28)22(25-27)23(29)24-17-3-9-20(10-4-17)34(30,31)26-13-15-32-16-14-26/h3-12H,2,13-16H2,1H3,(H,24,29) |
InChI Key |
VLPNXSDFILTMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11374973.png)
![N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11374979.png)
![5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol](/img/structure/B11374986.png)
![2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11374990.png)
![N'-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide](/img/structure/B11374998.png)
![4,6-dimethyl-N-(4-methylphenyl)-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11375002.png)

![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11375010.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11375019.png)
![2-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11375020.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11375021.png)
![N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11375028.png)

